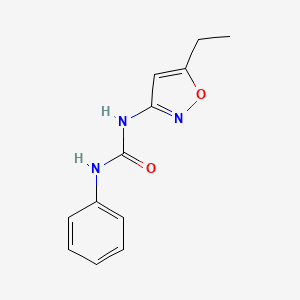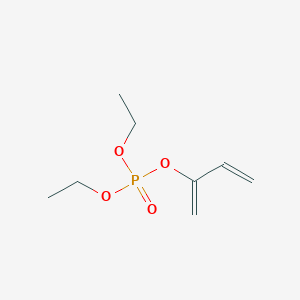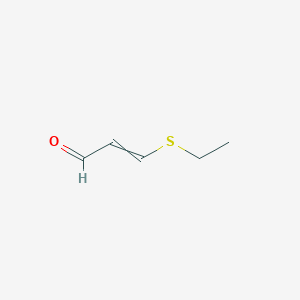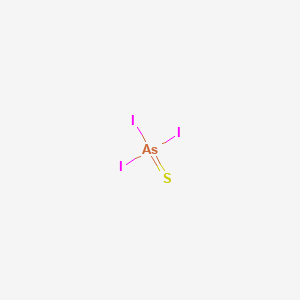
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol typically involves the formation of the indazole ring followed by the attachment of the propane-1,2-diol moiety. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Subsequent reactions introduce the dimethoxy groups and the propane-1,2-diol side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and solvent-free conditions are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indazole ring or the diol side chain.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the indazole ring .
Wissenschaftliche Forschungsanwendungen
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate
- 1,2-Propanediol, 3-(5,6-dimethoxy-2H-indazol-2-yl)-
Comparison: Compared to similar compounds, 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol stands out due to its unique combination of the indazole ring and the propane-1,2-diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58522-58-0 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-(5,6-dimethoxyindazol-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16N2O4/c1-17-11-3-8-5-14(6-9(16)7-15)13-10(8)4-12(11)18-2/h3-5,9,15-16H,6-7H2,1-2H3 |
InChI-Schlüssel |
VPBNSAQPBQGIMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1OC)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



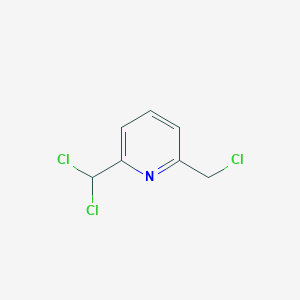


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
